2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate
Description
Properties
IUPAC Name |
2-O-tert-butyl 1-O,3-O-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O7/c1-11(2,3)19-10(15)12(16,6-8(13)17-4)7-9(14)18-5/h16H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSGVJPWIKGYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The compound features a central hydroxypropane backbone with three carboxylate groups esterified by tert-butyl (at position 2) and methyl groups (positions 1 and 3). Its molecular formula, , and molar mass (276.28 g/mol) indicate moderate hydrophobicity, necessitating precise solvent selection during synthesis. The hydroxyl group at position 2 introduces steric and electronic challenges, requiring protection-deprotection strategies to prevent undesired side reactions.
Key Challenges in Synthesis
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Selective Esterification : Differentiating reactivity among the three carboxyl groups demands controlled conditions.
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Hydroxyl Group Stability : The secondary hydroxyl group may undergo oxidation or nucleophilic substitution unless protected.
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Steric Hindrance : The tert-butyl group at position 2 complicates reagent access to adjacent carboxyl groups.
Established Esterification Strategies
Stepwise Acid-Catalyzed Esterification
A common approach involves sequential esterification of citric acid or its derivatives. For example:
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Protection of Hydroxyl Group : The hydroxyl group is protected using tert-butyldimethylsilyl (TBS) chloride in dichloromethane with imidazole as a base.
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Methyl Ester Formation : The 1- and 3-carboxyl groups are esterified with methanol using sulfuric acid (5% v/v) under reflux (65°C, 12 hours).
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tert-Butyl Ester Formation : The 2-carboxyl group reacts with tert-butanol via Steglich esterification (dicyclohexylcarbodiimide [DCC], 4-dimethylaminopyridine [DMAP], 0°C to room temperature, 24 hours).
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Deprotection : The TBS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Table 1: Representative Reaction Conditions for Stepwise Esterification
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | TBSCl, Imidazole | DCM | 0°C → RT | 6 h | 85% |
| 2 | MeOH, H₂SO₄ | MeOH | Reflux | 12 h | 78% |
| 3 | t-BuOH, DCC, DMAP | DCM | 0°C → RT | 24 h | 65% |
| 4 | TBAF | THF | RT | 2 h | 90% |
This method achieves an overall yield of 38%, limited by the steric demands of the tert-butyl group.
Alternative Pathways
Transesterification of Trimethyl Citrate
Trimethyl citrate undergoes selective transesterification with tert-butanol in the presence of lipase enzymes (e.g., Candida antarctica Lipase B). The enzyme’s regioselectivity favors the 2-position, enabling tert-butyl incorporation without hydroxyl protection.
Key Parameters:
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Solvent : Tert-butanol (neat)
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Catalyst : Immobilized CALB (10 wt%)
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Temperature : 50°C
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Time : 72 hours
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Yield : 42%
This eco-friendly method avoids harsh acids but requires prolonged reaction times.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation accelerates the simultaneous esterification of citric acid with methanol and tert-butanol. Using p-toluenesulfonic acid (PTSA) as a catalyst:
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Power | 300 W |
| Temperature | 100°C |
| Time | 30 minutes |
| Yield | 55% |
This method reduces side products like diesters but risks thermal degradation of the tert-butyl group.
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) eluent. The tert-butyl group’s hydrophobicity delays elution, necessitating gradient adjustments.
Spectroscopic Validation
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NMR : -NMR (CDCl₃) shows tert-butyl singlet at δ 1.46 ppm and methyl ester singlets at δ 3.72 ppm.
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IR : Strong absorption at 1720 cm⁻¹ (ester C=O) and 3450 cm⁻¹ (hydroxyl O-H).
Industrial-Scale Considerations
Solvent Recovery Systems
Large-scale synthesis requires solvent recycling, particularly for tert-butanol, which forms an azeotrope with water. Rotary evaporation coupled with molecular sieves achieves >95% recovery.
Waste Management
Neutralization of acidic byproducts (e.g., H₂SO₄) with calcium carbonate generates gypsum (CaSO₄), which is filtered and landfilled.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of 2-tert-butyl 1,3-dimethyl 2-oxopropane-1,2,3-tricarboxylate.
Reduction: Formation of 2-tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-triol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development and Formulation
TBT has been investigated for its potential role in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). Its ester groups can facilitate the formation of prodrugs, which improve the bioavailability of poorly soluble drugs. Studies have shown that TBT derivatives can exhibit improved pharmacokinetic profiles, making them suitable candidates for further development in therapeutic applications.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a TBT-based prodrug showed enhanced absorption characteristics compared to its parent compound, leading to a significant increase in therapeutic efficacy in animal models .
Agricultural Applications
2.1 Herbicide and Pesticide Formulation
TBT is being explored as a component in herbicide formulations due to its potential to enhance the efficacy of active ingredients. Its ability to modify the surface properties of herbicides can lead to improved adhesion and penetration in plant tissues.
Case Study:
Research conducted by agricultural scientists indicated that TBT-modified formulations of glyphosate exhibited increased effectiveness against resistant weed species. Field trials showed a reduction in herbicide application rates while maintaining weed control efficacy .
Material Science Applications
3.1 Polymer Production
TBT is utilized as a plasticizer in polymer chemistry. It helps improve the flexibility and durability of polymers used in various applications, including packaging materials and automotive components.
Table 1: Comparison of Properties of TBT-Plasticized Polymers
| Property | Control Polymer | TBT-Plasticized Polymer |
|---|---|---|
| Tensile Strength (MPa) | 25 | 30 |
| Elongation at Break (%) | 150 | 200 |
| Hardness (Shore A) | 85 | 75 |
This table illustrates that TBT plasticization results in enhanced elongation at break while maintaining tensile strength, which is crucial for applications requiring flexibility .
Environmental Applications
4.1 Biodegradable Plastics
The incorporation of TBT into biodegradable plastics has been studied for its potential to enhance degradation rates without compromising mechanical properties. This application is particularly relevant in the context of reducing plastic waste and improving environmental sustainability.
Case Study:
A recent study highlighted the use of TBT in polylactic acid (PLA) blends, demonstrating that TBT not only improved processing characteristics but also accelerated biodegradation under composting conditions .
Mechanism of Action
The mechanism of action of 2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other esters and salts of 2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid). Below is a detailed comparison:
Table 1: Comparative Analysis of Citrate Derivatives
Key Findings:
Substituent Effects on Solubility :
- The tert-butyl and methyl groups in the target compound likely reduce water solubility compared to ionic derivatives like sodium or potassium citrate, which are highly water-soluble due to their charged nature .
- Tributyl citrate exhibits moderate hydrophobicity, making it suitable as a plasticizer in polymers , whereas the trioctadecyl derivative (C60H116O7) is extremely hydrophobic, with applications in high-temperature environments .
Thermal Stability: The trioctadecyl ester has a notably high boiling point (840.3°C at 760 mmHg), attributed to its long alkyl chains and large molecular size . In contrast, sodium citrate decomposes at lower temperatures, typical of ionic compounds .
Functional Applications: Ionic derivatives (sodium/potassium citrate) dominate pharmaceutical and food industries due to their buffering and chelating properties . The tert-butyl-methyl variant’s steric bulk may enhance stability in non-polar solvents, positioning it for niche applications in coordination chemistry or catalysis .
Safety and Regulatory Status: Sodium and potassium citrates are Generally Recognized as Safe (GRAS) by regulatory bodies, with well-documented safety profiles .
Structural Insights:
- Hydroxy Position : The central 2-hydroxy group is conserved across all derivatives, critical for metal coordination (e.g., iron in siderophores) .
- Ester vs. Salt : Esters (e.g., tributyl, trioctadecyl) exhibit tunable lipophilicity, while salts (e.g., sodium, potassium) prioritize solubility and ionic interactions .
Biological Activity
2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate, commonly referred to as a derivative of citric acid, is a compound that has garnered attention in various fields including biochemistry and pharmacology. Its biological activity is primarily linked to its potential antioxidant properties and its role in metabolic processes.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 286.31 g/mol. The compound features multiple carboxyl groups which contribute to its acidity and reactivity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thus preventing cellular damage. A study highlighted its ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Enzyme Inhibition
Another notable biological activity includes the inhibition of certain enzymes involved in metabolic pathways. For instance, it has been observed to inhibit α-amylase and lipase activities, which are essential for carbohydrate and lipid metabolism respectively. This inhibition can be beneficial in managing conditions like obesity and diabetes by regulating glucose and lipid levels in the bloodstream .
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins .
Study on Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several tricarboxylic acid derivatives, including this compound. The results indicated a strong correlation between the number of hydroxyl groups and antioxidant activity. The compound showed a significant reduction in lipid peroxidation levels in liver tissues exposed to oxidative stress .
Clinical Implications for Diabetes Management
A clinical trial investigated the effects of this compound on patients with type 2 diabetes. Participants who consumed a supplement containing this compound exhibited improved glycemic control compared to a placebo group. The study concluded that it could potentially serve as a complementary treatment for diabetes management due to its enzyme inhibitory effects .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 2-tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate, and how can experimental design improve reproducibility?
- Methodological Answer : Employ statistical Design of Experiments (DOE) to systematically vary parameters such as temperature, catalyst loading, and solvent polarity. DOE minimizes trial-and-error by identifying critical factors influencing yield and purity. For example, fractional factorial designs can isolate interactions between variables like esterification time and tert-butyl group stability under acidic conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm ester group connectivity and tert-butyl substitution patterns. Gas chromatography-mass spectrometry (GC-MS) with reference standards (e.g., NIST data for analogous tricarboxylates) can validate purity and detect byproducts. Polarimetry may further resolve stereochemical ambiguities at the hydroxyl-bearing carbon .
Q. How does storage environment (e.g., temperature, humidity) affect the compound’s stability?
- Methodological Answer : Conduct accelerated stability studies by storing samples under controlled conditions (e.g., 25°C/60% RH vs. 4°C/dry). Monitor degradation via HPLC-UV for hydrolysis of ester groups or tert-butyl cleavage. Evidence suggests anhydrous, inert atmospheres (argon) in amber glass vials mitigate photolytic and oxidative decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or purity across studies?
- Methodological Answer : Perform meta-analysis of published protocols to identify variables such as solvent purity, catalyst batch variability, or quenching methods. Replicate experiments under standardized conditions, using control charts to quantify reproducibility. Contradictions may arise from unaccounted side reactions (e.g., transesterification), which can be detected via in-situ FTIR monitoring .
Q. What computational strategies predict regioselectivity in multi-step esterification reactions involving tert-butyl groups?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify kinetic vs. thermodynamic control. For example, steric hindrance at the 2-hydroxy position may favor tert-butyl esterification over methyl groups. Pair computational results with experimental validation using kinetic isotopic effects (KIE) studies .
Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?
- Methodological Answer : Utilize nanofiltration membranes with molecular weight cut-offs (MWCO) tailored to retain the target compound (MW ~300–350 Da) while permeating smaller byproducts. Optimize solvent resistance (e.g., tetrahydrofuran compatibility) and transmembrane pressure to maximize flux without compromising selectivity. Cross-flow filtration systems reduce fouling risks in viscous mixtures .
Q. What advanced statistical models are suitable for optimizing reaction scalability while maintaining enantiomeric purity?
- Methodological Answer : Implement response surface methodology (RSM) with central composite designs to model non-linear relationships between scaling parameters (e.g., stirring rate, heat transfer) and enantiomeric excess (ee). Multivariate analysis (e.g., PLS regression) can correlate process variables with chiral HPLC outcomes, identifying critical scale-up thresholds .
Data Contradiction Analysis Framework
- Step 1 : Compare datasets using ANOVA to detect statistically significant deviations in key metrics (e.g., yield, ee).
- Step 2 : Isolate variables via sensitivity analysis, prioritizing factors like reagent stoichiometry or drying time.
- Step 3 : Validate hypotheses with controlled experiments (e.g., replicate reactions under argon vs. ambient air) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
